molecular formula C8H6N2O2 B6252642 3-cyano-2-hydroxybenzamide CAS No. 1243392-26-8

3-cyano-2-hydroxybenzamide

Cat. No.: B6252642
CAS No.: 1243392-26-8
M. Wt: 162.15 g/mol
InChI Key: SAEUEJLJJKWMFY-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxybenzamide: is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzonitrile with ammonia or an amine. One common method is the dehydration of 2-hydroxybenzamide using a thionyl halide, such as thionyl chloride, in a liquid-phase reaction . This process involves the removal of water molecules to form the desired cyano compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts in the gas phase can also enhance the efficiency of the dehydration reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyano-2-oxobenzamide.

    Reduction: The cyano group can be reduced to an amine group, yielding 3-amino-2-hydroxybenzamide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Cyano-2-oxobenzamide.

    Reduction: 3-Amino-2-hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Cyano-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-cyano-2-hydroxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity .

Comparison with Similar Compounds

    2-Hydroxybenzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyano-4-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, which can affect its reactivity and interactions.

    3-Cyano-2-methoxybenzamide: Contains a methoxy group (-OCH3) instead of a hydroxyl group, altering its chemical properties.

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .

Properties

CAS No.

1243392-26-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-cyano-2-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3,11H,(H2,10,12)

InChI Key

SAEUEJLJJKWMFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)C#N

Purity

95

Origin of Product

United States

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